molecular formula C20H21N3O2S B12165123 1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide

1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide

Cat. No.: B12165123
M. Wt: 367.5 g/mol
InChI Key: PEESDMGBFAWKJA-UHFFFAOYSA-N
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Description

1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has a unique structure that combines an indole core with a piperidine ring and a thiophene moiety, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate. The thiophene moiety is then attached via a carbonylation reaction, using thiophene-2-carbonyl chloride as the reagent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent steps. The use of high-throughput screening and process optimization techniques would be essential to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride as catalysts.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the thiophene moiety.

    Substitution: Various substituted indole derivatives, depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors, including serotonin and dopamine receptors, which are involved in neurotransmission. The piperidine ring may enhance the binding affinity and selectivity of the compound for these receptors. The thiophene moiety can further modulate the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-[1-(thiophen-2-ylmethylideneamino)-3-indolecarboxamide: Similar structure but with a different substitution pattern on the indole ring.

    1-methylindole-3-carboxylic acid amide: Lacks the piperidine and thiophene moieties.

    1-[(1R)-1-(1-ethylsulfonyl-4-piperidinyl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-3-indolecarboxamide: Contains a different substitution pattern and additional functional groups.

Uniqueness

1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide is unique due to its combination of an indole core, piperidine ring, and thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

1-methyl-N-[1-(thiophene-2-carbonyl)piperidin-4-yl]indole-3-carboxamide

InChI

InChI=1S/C20H21N3O2S/c1-22-13-16(15-5-2-3-6-17(15)22)19(24)21-14-8-10-23(11-9-14)20(25)18-7-4-12-26-18/h2-7,12-14H,8-11H2,1H3,(H,21,24)

InChI Key

PEESDMGBFAWKJA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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